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Compound of Interest

Compound Name: Fura Red

Cat. No.: B116846

Introduction

Fura Red is a ratiometric fluorescent indicator used for the quantitative measurement of
intracellular calcium ([Ca?*]i). As a dual-excitation dye, the ratio of its fluorescence emission at
a single wavelength when excited at two different wavelengths provides a precise
determination of calcium concentration. This ratiometric approach minimizes issues such as
uneven dye loading, photobleaching, and variations in cell thickness, making it a robust tool for
researchers, scientists, and drug development professionals. When Ca2* binds to Fura Red, its
fluorescence intensity increases at one excitation wavelength and decreases at the other,
allowing for this ratiometric analysis.[1][2] Fura Red is excited by visible light and has a long-
wavelength emission, which helps to reduce interference from cellular autofluorescence.[3][4]

Spectral Properties and Reagents

Fura Red's utility in confocal microscopy stems from its distinct spectral characteristics. The
acetoxymethyl (AM) ester form of Fura Red is cell-permeant and, once inside the cell, is
cleaved by intracellular esterases to its active, membrane-impermeant form.[5]

Table 1: Spectral Characteristics of Fura Red
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Property Wavelength (nm) Notes
Excitation Peak 1 (Caz* Emission increases with Caz*
~435 nm o
Bound) binding.[6]
Excitation Peak 2 (Caz* Emission decreases with Ca2*
) ~470-488 nm o
Free/lsosbestic) binding.[3][4][5]

Collected for both excitation
wavelengths.[6][7][8]

Emission Peak ~640-660 nm

Table 2: Recommended Reagents for Cell Loading

Stock Final Working
Reagent . . Purpose

Concentration Concentration

2-5 mM in anhydrous Calcium indicator.[1]
Fura Red, AM 1-5 uM

DMSO [5]

Aids in the

Pluronic™ F-127 10% (w/v) in dH20 0.02-0.04% solubilization of AM

esters.[5][9]

_ Anion-exchange
i 25-100 mM in buffer o
Probenecid 1-2.5mM inhibitor to prevent

or NaOH/buffer
dye leakage.[5][9]

Physiological buffer
Hanks' Balanced Salt

] 1X 1X for loading and
Solution (HBSS)

imaging.[1]

Experimental Protocols
Protocol 1: Fura Red AM Cell Loading

This protocol provides a step-by-step guide for loading cells with Fura Red, AM.

o Cell Preparation: Plate cells on coverslips or appropriate imaging dishes to allow for
adherence and growth for at least 24 hours before the experiment.
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» Prepare Loading Buffer:

o

Thaw Fura Red, AM stock solution, Pluronic™ F-127, and Probenecid (if used) to room
temperature.

o In a tube, first mix the Fura Red, AM with an equal volume of Pluronic™ F-127 solution.

o Dilute this mixture into pre-warmed (37°C) HBSS to achieve the final working
concentration (e.g., 2 uM Fura Red, AM and 0.04% Pluronic™ F-127). If using
probenecid, add it to the final buffer.

o Vortex the solution thoroughly to ensure the dye is dispersed.
e Dye Loading:
o Remove the culture medium from the cells and wash once with pre-warmed HBSS.
o Add the Fura Red loading buffer to the cells.
o Incubate for 30-45 minutes at 37°C in the dark.[1][10]
e Wash and De-esterification:

o Remove the loading buffer and wash the cells two to three times with pre-warmed HBSS
(containing probenecid, if used).

o Add fresh, pre-warmed HBSS and incubate for an additional 30 minutes at 37°C to allow
for complete de-esterification of the dye by cellular esterases.

e Imaging: The cells are now ready for imaging on the confocal microscope. Conduct the
experiment in a physiological buffer like HBSS.

Protocol 2: Confocal Microscopy and Image Acquisition

The key to ratiometric imaging is to sequentially excite the sample at two different wavelengths
while collecting the emission at the same wavelength range.

Table 3: Recommended Confocal Microscopy Settings for Fura Red
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Parameter

Setting

Rationale

Excitation Wavelength 1

405 nm or ~435 nm laser line

To excite the Ca2*-bound form
of Fura Red.[1][11]

Excitation Wavelength 2

488 nm or 532 nm laser line

To excite the Ca?+-
free/isosbestic point.[1][4][11]

Dichroic Mirror

Standard 405/488/561/640

dichroic

Must efficiently reflect both
excitation lasers.

Emission Detection

630-680 nm

Captures the peak emission of
Fura Red. A 660/20 nm
bandpass filter is suitable.[1]
[11]

Pinhole

1 Airy Unit (AU)

Provides optimal confocality

and spatial resolution.

Scan Mode

Sequential (Line or Frame)

Critical. Prevents crosstalk
between the two excitation

channels.

Detector/PMT Gain

Adjust to avoid saturation

Set gain so the brightest pixels
are below saturation for both

channels.

Scan Speed

8-16 ps/pixel

Balance between acquisition
speed and signal-to-noise

ratio.

Image Resolution

512x512 or 1024x1024 pixels

Sufficient for most cellular

analyses.

Image Acquisition Steps:

» Place the prepared cells on the confocal microscope stage.

» Using transmitted light, locate and focus on the cells of interest.
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o Configure the software for sequential acquisition using the two laser lines (e.g., 405 nm and
488 nm).

o Set the emission detector to collect light between 630 nm and 680 nm for both excitation
channels.

» Establish a baseline recording for 20-30 seconds before adding your stimulus.[1]

e Add the desired stimulus (e.g., agonist, ionophore) and continue recording to capture the
calcium dynamics.

o At the end of the experiment, perform a calibration to determine Rmin (by adding a Ca2*
chelator like EGTA) and Rmax (by adding a Ca?* ionophore like ionomycin in a high Ca2+
buffer).

Data Analysis

The ratiometric analysis involves calculating the ratio of the fluorescence intensities obtained
from the two excitation wavelengths.

o Background Subtraction: Subtract the background fluorescence from each image series.

e Ratio Calculation: For each time point, divide the image acquired with the first excitation
wavelength (e.g., 405 nm) by the image acquired with the second (e.g., 488 nm) on a pixel-
by-pixel basis.

o Ratio = (Intensity_Excitationl) / (Intensity EXxcitation2)

o Concentration Conversion: Use the Grynkiewicz equation to convert the ratio values into
absolute calcium concentrations, using your Rmin and Rmax values.

Visualizations
Calcium Signaling Pathway

The diagram below illustrates a simplified G-protein coupled receptor (GPCR) signaling
cascade that leads to an increase in intracellular calcium, which is the event measured by Fura
Red.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4383592/
https://www.benchchem.com/product/b116846?utm_src=pdf-body
https://www.benchchem.com/product/b116846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Plasma Membrane

. Activates

Gq Protein

. Activates

4. Cleaves

PIP2

IP3 J DAG

5. Binds

Endoplagmic Reticulum

IP3 Receptor

6. Opens Channel

Caz* Store

7. Ca?* Release

8. Detected by

Fura Red Measurement

Click to download full resolution via product page

A simplified GPCR signaling pathway leading to intracellular calcium release.
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Experimental Workflow

The following diagram outlines the complete workflow for a Fura Red calcium imaging
experiment, from initial cell preparation to final data analysis.
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1. Cell Culture

Plate cells on imaging dish

2. Prepare Loading Buffer
(Fura Red AM + Pluronic F-127)

3. Dye Loading
Incubate cells at 37°C for 30-45 min

4. Wash & De-esterification
Incubate in fresh buffer for 30 min

5. Confocal Imaging Setup
Sequential acquisition (e.g., 405nm & 488nm)

6. Image Acquisition
Record baseline, add stimulus, and record response

7. Data Processing
Background subtraction and ratio calculation

8. Analysis & Interpretation
Generate traces and quantify [Ca2*] changes

Click to download full resolution via product page

Workflow for a typical Fura Red confocal microscopy experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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